octadecylsilane

Catalog No.
S8086132
CAS No.
M.F
C18H40Si
M. Wt
284.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
octadecylsilane

Product Name

octadecylsilane

IUPAC Name

octadecylsilane

Molecular Formula

C18H40Si

Molecular Weight

284.6 g/mol

InChI

InChI=1S/C18H40Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1,19H3

InChI Key

YTJSFYQNRXLOIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[SiH3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[SiH3]

Octadecylsilane is an organosilicon compound characterized by the presence of an octadecyl group (a long-chain hydrocarbon) bonded to a silicon atom. Its chemical formula is C18H39OSiC_{18}H_{39}OSi, and it typically appears as a colorless liquid or solid. This compound is widely used to modify surfaces, particularly silica, to enhance their hydrophobic properties. Octadecylsilane is particularly relevant in various fields such as materials science, chromatography, and environmental chemistry due to its ability to create self-assembled monolayers that improve surface characteristics.

Involving octadecylsilane include:

  • Grafting Reactions: Octadecylsilane can be grafted onto silica surfaces through reactions with silanol groups (SiOHSi-OH). This process typically involves the displacement of a leaving group (e.g., chloride) from the silane, allowing the alkyl chain to bond with the silica surface .
  • Sol-Gel Process: In this method, octadecylsilane is used in combination with silica precursors to form hybrid materials. The synthesis involves hydrolysis and condensation reactions that lead to the formation of a silica network modified by octadecyl groups .
  • Self-Assembly: Octadecylsilane can form self-assembled monolayers on various substrates, which can be utilized in applications such as sensors and coatings. This process often involves solvent evaporation and molecular interactions that lead to organized layers of the silane on surfaces .

Several methods are employed for synthesizing octadecylsilane-modified materials:

  • Grafting Method: This involves treating silica with octadecylsilane in the presence of a catalyst, allowing for the formation of covalent bonds between the silane and silica .
  • Sol-Gel Method: In this technique, octadecylsilane is mixed with silica precursors in a sol-gel process, leading to the formation of hybrid materials with enhanced properties .
  • Self-Assembly Techniques: Octadecylsilane can be deposited onto surfaces through self-assembly processes where it forms organized monolayers driven by solvent evaporation or chemical interactions .

Octadecylsilane has numerous applications across various fields:

  • Chromatography: It serves as a stationary phase in high-performance liquid chromatography (HPLC), providing hydrophobic interactions that facilitate the separation of non-polar compounds .
  • Surface Modification: Used extensively for modifying silica-based materials to enhance their hydrophobicity and reduce surface energy, making them suitable for various industrial applications .
  • Environmental Chemistry: Octadecylsilane-modified materials are utilized for adsorbing organic pollutants from water and air due to their selective affinity for hydrophobic compounds .

Studies on the interactions involving octadecylsilane often focus on its modified surfaces. For example:

  • Adsorption Studies: Research has demonstrated how octadecylsilane-modified silicas interact with aromatic compounds like toluene, showcasing their potential in environmental monitoring applications .
  • Protein Interaction: Investigations into how proteins interact with octadecylsilane surfaces reveal insights into biocompatibility and surface design for biomedical devices .

Octadecylsilane shares structural similarities with several other organosilicon compounds. Here are some notable comparisons:

Compound NameStructure/CharacteristicsUnique Features
HexadecyltrimethoxysilaneShorter alkyl chain (C16)More polar than octadecylsilane; used in similar applications but less hydrophobic.
OctadecyldimethylchlorosilaneContains chlorine; reactive functional groupUseful for grafting but less stable than octadecylsilane under certain conditions.
OctadecyldimethylsilanolContains hydroxyl group; more hydrophilicCan form hydrogen bonds; useful in different applications like coatings.

Octadecylsilane is unique due to its long hydrocarbon chain which imparts significant hydrophobicity compared to shorter-chain analogs, making it particularly effective for applications requiring low surface energy.

Exact Mass

284.289927810 g/mol

Monoisotopic Mass

284.289927810 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types